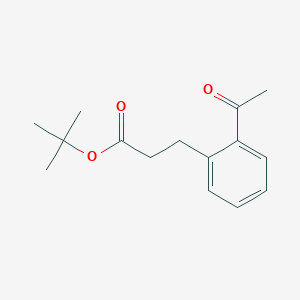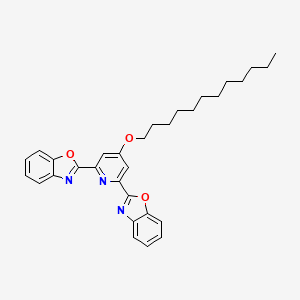![molecular formula C6H9N3OS B12531769 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide est un composé appartenant à la classe des dérivés de l'imidazole. L'imidazole est un cycle hétérocyclique à cinq chaînons contenant deux atomes d'azote en positions non adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide implique généralement la réaction du 2-méthyl-1H-imidazole-4-thiol avec le chloroacétamide en conditions basiques. La réaction est réalisée dans un solvant approprié tel que l'éthanol ou le méthanol, et une base comme l'hydroxyde de sodium ou le carbonate de potassium est utilisée pour faciliter la réaction. Le mélange est généralement chauffé au reflux pendant plusieurs heures pour assurer une réaction complète .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide peut subir divers types de réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou d'autres espèces soufrées réduites.
Substitution : Le groupe acétamide peut subir des réactions de substitution nucléophile, où l'azote de l'amide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le périodate de sodium.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les nucléophiles comme les amines, les alcools ou les thiols peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et autres espèces soufrées réduites.
Substitution : Divers acétamides substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment les infections et le cancer.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide n'est pas entièrement compris, mais il est supposé impliquer des interactions avec des cibles moléculaires et des voies spécifiques. Le cycle imidazole peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. L'atome de soufre peut également jouer un rôle dans la liaison aux ions métalliques ou à d'autres biomolécules, affectant leur fonction .
Applications De Recherche Scientifique
2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparaison Avec Des Composés Similaires
Composés similaires
Métronidazole : Un dérivé de l'imidazole utilisé comme antibiotique et agent antiprotozoaire.
Oméprazole : Un inhibiteur de la pompe à protons utilisé pour traiter les affections liées à l'acide gastrique.
Thiabendazole : Un agent antihelminthique utilisé pour traiter les infections parasitaires par les vers.
Unicité
Le 2-[(2-Méthyl-1H-imidazol-4-yl)sulfanyl]acétamide est unique en raison de la présence à la fois du cycle imidazole et du groupe sulfanylacétamide. Cette combinaison de groupes fonctionnels peut conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C6H9N3OS |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
2-[(2-methyl-1H-imidazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-2-6(9-4)11-3-5(7)10/h2H,3H2,1H3,(H2,7,10)(H,8,9) |
Clé InChI |
PODYVWSGSIDPQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


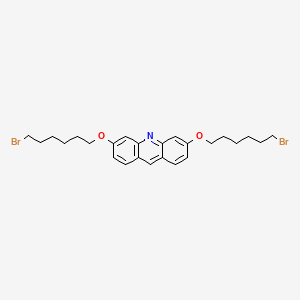
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
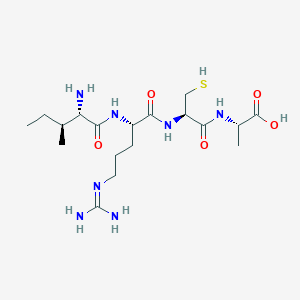
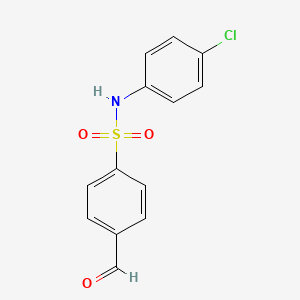
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)
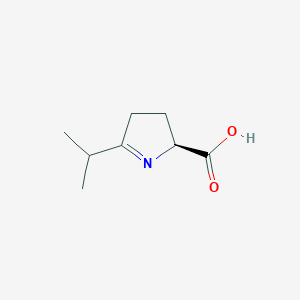
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
